4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
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Overview
Description
“4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O2S. It is used for research and development purposes .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 . The molecular weight of this compound is 206.65 g/mol.Scientific Research Applications
Synthesis of Novel Compounds
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine plays a crucial role in the synthesis of various novel compounds. For example, it has been used in the synthesis of hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleosides and their triphosphates, contributing to research in nucleoside chemistry (Williams, Loakes, & Brown, 1998). Similarly, it's been utilized in creating specific 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, which have antiviral activity potential (Saxena et al., 1988).
Chemical Reactions and Properties
The compound also demonstrates interesting reactivity in chemical synthesis. For instance, its reactions with amines have been studied to understand the inverse of reactivity in a pyrimidine ring (Blyumin & Volovenko, 2000). Moreover, it's been integral in the synthesis of a tricyclic pyrrolopyrimidine related to N6-hydroxyadenine, a process that offers insights into the chemistry of mutagenic purines (Williams, Yakovlev, & Brown, 1997).
Development of New Synthesis Methods
Research on this compound has also led to the development of new synthetic methods. For example, a study on the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine demonstrates the evolution of synthesis techniques, which has implications for broader chemical manufacturing processes (Hongbin, 2011).
Exploring Chemoselective Reactions
The compound's utility in exploring chemoselective reactions has been highlighted. A study detailed the chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, contributing to the understanding of selectivity in chemical reactions (Baiazitov et al., 2013).
Nonlinear Optical Material Potential
Interestingly, 4,6-dichloro-2-(methylsulfonyl)pyrimidine has been studied for its potential as a third-order nonlinear optical material. This has implications for its use in nonlinear optical devices like optical limiters and switches (Murthy et al., 2019).
Microwave-assisted Synthesis
The compound is also involved in microwave-assisted synthesis methods. One study developed an efficient microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine derivatives, indicating the compound's role in facilitating advanced synthesis techniques (Matloobi & Kappe, 2007).
Safety and Hazards
For safety, it is advised to avoid breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
4-chloro-5-methyl-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJFLAPPUYODA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460879 |
Source
|
Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325780-94-7 |
Source
|
Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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